N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,2-dihydropyridine-2-one core substituted with a methyl group at the 1-position and a carboxamide linkage at the 3-position. The carboxamide bridge connects to a thiomorpholinoethyl group (a sulfur-containing morpholine derivative) and a furan-3-yl substituent.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-19-5-2-3-14(17(19)22)16(21)18-11-15(13-4-8-23-12-13)20-6-9-24-10-7-20/h2-5,8,12,15H,6-7,9-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUWYBWBPDRBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to act on various targets or receptors in the body like mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc.
Mode of Action
The furan ring, a constituent of this compound, is known to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules.
Biochemical Pathways
Furan derivatives, which this compound is a part of, are known to have broad scope in remedying various dispositions in clinical medicines. The downstream effects of these pathways would depend on the specific targets and their roles in the body.
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a dihydropyridine core, which is known for its pharmacological significance, particularly in cardiovascular and neuroprotective activities. The presence of the furan ring and thiomorpholine moiety enhances its biological profile by potentially interacting with various biological targets.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:
- Enzyme Inhibition : The thiomorpholine group may interact with enzymes involved in metabolic pathways, potentially leading to inhibition of key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
- Receptor Modulation : The furan moiety can facilitate binding to various receptors, influencing signaling pathways associated with inflammation and cancer progression.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, furan derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular membranes and inhibit essential metabolic processes .
Anticancer Properties
Research has highlighted the potential anticancer effects of dihydropyridine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 and HeLa cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential is attributed to the modulation of inflammatory mediators. Compounds containing furan rings have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may also exert similar effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:
- Furan Substituents : Variations in the furan ring can significantly influence the binding affinity to biological targets.
- Thiomorpholine Positioning : The position and nature of substituents on the thiomorpholine ring can affect enzyme interaction and selectivity.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that furan derivatives inhibited CYP enzymes, suggesting a protective effect against genotoxicity in MCF-7 cells. |
| Study 2 | Identified dihydropyridine derivatives with significant antimicrobial activity against various pathogens. |
| Study 3 | Showed that similar compounds exhibited low cytotoxicity while maintaining potent inhibitory effects against viral proteases. |
Scientific Research Applications
Biological Activities
Research has indicated several promising biological activities associated with N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide:
Anticancer Properties
Numerous studies have demonstrated the compound's potential in inhibiting cancer cell proliferation and inducing apoptosis. For instance:
- In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies suggest that it may activate apoptotic pathways and inhibit key signaling pathways involved in tumor growth.
Antimicrobial Activity
The compound has exhibited antimicrobial properties against several bacterial strains:
- Preliminary tests indicate effectiveness against Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.
Anti-inflammatory Effects
Research has also explored its anti-inflammatory properties:
- In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines like TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions utilizing solvents such as ethanol or dimethylformamide, along with catalysts like triethylamine to enhance yields.
The proposed mechanisms of action include:
- Induction of apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of inflammatory mediators : Reduction of cytokine production in inflammatory models.
Case Studies and Research Findings
Several noteworthy studies illustrate the efficacy of this compound:
| Study Focus | Findings |
|---|---|
| Breast Cancer Model | Significant reduction in tumor size observed with treatment; apoptosis induction confirmed through caspase activation assays. |
| Rheumatoid Arthritis Model | Decreased levels of inflammatory markers (TNF-alpha, IL-6) noted after administration, suggesting therapeutic potential for autoimmune conditions. |
| Antimicrobial Testing | Effective against specific bacterial strains; further studies needed to confirm spectrum and mechanism. |
Comparison with Similar Compounds
Structural and Electronic Features
Core Dihydropyridinone Framework
The 1,2-dihydropyridin-2-one moiety is a common feature in analogs such as N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (). This core enables keto-amine tautomerism (Fig. 1), which stabilizes planar conformations due to extended π-conjugation across the amide bridge and aromatic rings. The dihedral angle between aromatic rings in the bromophenyl analog is 8.38°, indicating near-planarity . The target compound’s 1-methyl substitution may slightly distort this planarity, while the thiomorpholinoethyl-furan substituent introduces steric bulk and sulfur-based electronic effects.
Substituent Effects
- Halogen vs. Heterocyclic Substituents: The bromophenyl group in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide contributes to high molecular weight (367.2 g/mol) and polarizability, favoring strong intermolecular N–H⋯O hydrogen bonds and centrosymmetric dimer formation . In contrast, the target compound’s furan and thiomorpholinoethyl groups likely reduce molecular weight (estimated ~400 g/mol) but enhance solubility due to sulfur’s lone pairs and furan’s oxygen heteroatom.
- Thiomorpholinoethyl vs. Thiazolidinone: N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () replaces the dihydropyridinone core with a pyridine-carboxamide linked to a thiazolidinone ring. The thiazolidinone’s rigidity and hydrogen-bonding capacity contrast with the thiomorpholinoethyl group’s flexibility, suggesting divergent biological target affinities.
Table 1: Substituent and Property Comparison
Crystallographic Methods
Structural analogs were refined using SHELX software (), which is standard for small-molecule crystallography. For example, hydrogen atoms in the bromophenyl compound were idealized with constrained C–H distances (0.88–0.98 Å) and isotropic displacement parameters . The target compound’s structure would similarly benefit from SHELXL refinement to resolve sulfur’s higher electron density.
Intermolecular Interactions and Packing
The bromophenyl analog forms centrosymmetric dimers via N–H⋯O hydrogen bonds (Table 2, ). In contrast, the target compound’s thiomorpholinoethyl group may introduce S⋯O/N interactions, while the furan oxygen could participate in C–H⋯O bonding. These differences could alter crystal packing density and melting points.
Table 2: Hydrogen Bonding in Analogs
| Compound | Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N-(3-Bromo-2-methylphenyl)-... | N–H⋯O (intra) | 2.12 | 165 |
| N–H⋯O (inter) | 2.25 | 155 |
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
A practical route involves coupling a substituted nicotinic acid derivative (e.g., 2-chloronicotinic acid) with a functionalized amine (e.g., 3-bromo-2-methylaniline) under reflux in the presence of a catalyst (e.g., p-toluenesulfonic acid) and a base (e.g., pyridine). Key steps include:
- Molar ratio optimization : Use a slight excess of the amine (1.1–1.2 equivalents) to drive the reaction forward .
- Solvent selection : Water or methanol is suitable for reflux and subsequent crystallization .
- Post-reaction handling : Cooling the mixture to room temperature to precipitate the product, followed by recrystallization from methanol to enhance purity .
Basic: How can the tautomeric form (keto-amine vs. hydroxy-pyridine) be experimentally determined?
Methodological Answer:
- X-ray crystallography : Resolves tautomeric states by directly visualizing electron density around the carbonyl group. For example, the keto-amine form was confirmed in a structurally similar compound via this method .
- NMR spectroscopy : Compare chemical shifts of NH protons (e.g., δ 10–12 ppm for amide protons) and absence of OH signals to rule out hydroxy-pyridine tautomers .
- IR spectroscopy : Detect carbonyl stretching vibrations (~1650–1700 cm⁻¹) characteristic of the keto form .
Advanced: How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) during structural characterization?
Methodological Answer:
- Cross-validate techniques : Use X-ray crystallography for solid-state conformation and NMR for solution-state analysis. For example, X-ray may reveal a planar keto-amine structure, while NMR in DMSO-d₆ could indicate dynamic tautomerism .
- Computational modeling : Employ density functional theory (DFT) to predict stable tautomers and compare calculated NMR shifts with experimental data .
- Control experiments : Synthesize derivatives with blocked tautomerization sites (e.g., methylated NH groups) to isolate spectral contributions .
Advanced: What strategies effectively analyze the compound’s π-conjugation and planarity, and how do these properties influence reactivity?
Methodological Answer:
- X-ray crystallography : Measure dihedral angles between aromatic rings (e.g., 8.38° in a related compound), indicating near-planar π-conjugation .
- UV-Vis spectroscopy : Assess conjugation via absorption maxima shifts; extended conjugation typically redshifts λmax.
- DFT calculations : Map molecular orbitals to visualize electron delocalization. Planarity enhances intermolecular interactions (e.g., dimerization via N–H⋯O hydrogen bonds), affecting solubility and crystallization .
Advanced: How to design biological activity assays leveraging structural features (e.g., amide bridge, furan, thiomorpholine)?
Methodological Answer:
- Target selection : Prioritize enzymes or receptors with known affinity for amides (e.g., proteases) or sulfur-containing groups (e.g., thioredoxin reductase).
- In vitro assays : Use furan-containing analogs (e.g., dihydropyridine carboxamides with anti-biofilm or cytotoxic activity ) as reference compounds.
- Structure-activity relationship (SAR) : Systematically modify the furan or thiomorpholine moieties and test against disease-relevant targets (e.g., cancer cell lines, bacterial biofilms) .
Advanced: What are the implications of intra-/intermolecular hydrogen bonding on solubility and formulation?
Methodological Answer:
- Hydrogen bond analysis : Identify dimer-forming interactions (e.g., N–H⋯O bonds in centrosymmetric dimers ), which reduce solubility.
- Formulation strategies : Use co-solvents (e.g., DMSO-water mixtures) to disrupt H-bond networks or prepare salts (e.g., hydrochloride) to enhance aqueous solubility.
- Stability studies : Monitor H-bond-driven degradation (e.g., hydrolysis of the amide bridge) under accelerated storage conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
